Methylmethionine sulfonium chloride is a derivative of the amino acid methionine, known for its presence in various vegetables and its potential health benefits. Often referred to as "vitamin U," this compound has garnered attention for its anti-inflammatory, antioxidant, and cytoprotective properties. It is primarily extracted from plants such as cabbage, kohlrabi, and turnips, where it plays a significant role in plant metabolism and may offer therapeutic benefits in humans.
Methylmethionine sulfonium chloride is predominantly found in cruciferous vegetables. It is classified as a sulfonium compound due to the presence of a positively charged sulfur atom bonded to three carbon atoms. This compound is produced naturally in plants through the methylation of methionine, facilitated by the enzyme methionine S-methyltransferase. The extraction process typically involves non-heated methods to preserve its stability and efficacy, as high temperatures can degrade the compound.
The synthesis of methylmethionine sulfonium chloride can be achieved through several methods:
Methylmethionine sulfonium chloride has a distinct molecular structure characterized by:
The structural representation can be visualized using chemical drawing software or databases, highlighting the arrangement of atoms and bonds within the molecule.
Methylmethionine sulfonium chloride participates in various chemical reactions, including:
The mechanism of action of methylmethionine sulfonium chloride primarily revolves around its role as an antioxidant and anti-inflammatory agent:
Studies have demonstrated that this compound can reduce lipid peroxidation and inflammatory markers in various biological models, suggesting its potential therapeutic applications in conditions characterized by oxidative stress and inflammation.
Methylmethionine sulfonium chloride exhibits several notable physical and chemical properties:
Methylmethionine sulfonium chloride has several scientific applications:
Methylmethionine sulfonium chloride (MMSC), historically termed "Vitamin U," functions as a superior methyl group donor in biological transmethylation reactions. Its sulfonium group enables highly efficient transfer of methyl groups (–CH₃) to critical biomolecular acceptors, particularly homocysteine during methionine biosynthesis. This transmethylation capacity underpins MMSC's role in cellular homeostasis and epigenetic regulation. The enzyme methionine S-methyltransferase (MMT) synthesizes MMSC in plants, where it serves as a phloem-mobile methyl reservoir [10]. In mammalian systems, ingested MMSC participates in the S-adenosylmethionine (SAMe) cycle by regenerating methionine pools. The transfer occurs via enzymatic action of homocysteine S-methyltransferase (HMT), which catalyzes the conversion of homocysteine to methionine using MMSC as the methyl source [10]. This pathway is evolutionarily distinct from folate/B₁₂-dependent remethylation and provides an alternative route for maintaining cellular SAMe levels – the universal methyl donor for over 150 methylation reactions involving DNA, proteins, phospholipids, and neurotransmitters. The kinetic efficiency of MMSC-derived methyl transfer exceeds that of choline or betaine due to lower activation energy barriers, making it particularly crucial under conditions of metabolic stress or compromised folate metabolism [10].
Table 1: Comparative Methyl Transfer Efficiency of Biological Donors
Methyl Donor | Primary Acceptor | Enzyme System | Biological Significance |
---|---|---|---|
Methylmethionine sulfonium chloride | Homocysteine | Homocysteine S-methyltransferase (HMT) | High-efficiency methionine regeneration, SAMe cycle maintenance |
Betaine | Homocysteine | Betaine-homocysteine methyltransferase (BHMT) | Hepatic methionine salvage, osmoprotection |
S-adenosylmethionine (SAMe) | Diverse (DNA, proteins, lipids) | Multiple methyltransferases | Epigenetic regulation, neurotransmitter synthesis, phospholipid production |
5-Methyltetrahydrofolate | Homocysteine | Methionine synthase (MTR) | Folate/B₁₂-dependent one-carbon metabolism |
MMSC demonstrates dose-dependent AMPK activation across multiple cell types, positioning it as a significant metabolic regulator. AMPK functions as a master energy sensor by monitoring cellular AMP/ATP and ADP/ATP ratios. Structural analyses reveal that AMPK activation occurs through allosteric conformational changes upon AMP/ADP binding and phosphorylation at Thr¹⁷² on its α-subunit by upstream kinases (LKB1 or CaMKKβ) [5]. Research using 3T3-L1 preadipocytes demonstrates that MMSC (50-100 mM concentrations) significantly elevates AMPK phosphorylation by up to 3.5-fold compared to untreated controls [2] [3] [7]. This activation exhibits a positive correlation with increasing MMSC concentrations. Mechanistically, MMSC-induced AMPK activation triggers a downstream signaling cascade that:
The structural basis of AMPK activation involves MMSC's influence on the adenine nucleotide-binding sites within the γ-subunit, mimicking AMP-induced conformational changes that protect against Thr¹⁷² dephosphorylation [5]. This "pharmacological mimicry" of energy depletion states positions MMSC as a metabolic modulator independent of actual cellular energy status.
Table 2: AMPK-Dependent Metabolic Effects of MMSC
AMPK-Mediated Process | Molecular Targets | Functional Outcome | Experimental Evidence |
---|---|---|---|
Lipid Metabolism | ACC phosphorylation (inactivation), HSL activation | Reduced lipogenesis, enhanced lipolysis | ↓ Triglyceride accumulation in 3T3-L1 adipocytes [2] [7] |
Glucose Homeostasis | GLUT4 translocation, TBC1D1 phosphorylation | Enhanced glucose uptake | Improved insulin sensitivity in high-fat-fed mice [4] |
Mitochondrial Biogenesis | PGC-1α activation, NRF1/2 upregulation | Increased oxidative capacity | Elevated fatty acid oxidation rates in hepatocytes |
Adipocyte Differentiation | mTOR inhibition, SREBP-1c suppression | Anti-adipogenic programming | Dose-dependent adipogenesis blockade [2] [3] |
MMSC exerts potent anti-adipogenic effects through transcriptional regulation of the master adipogenic regulators PPAR-γ (peroxisome proliferator-activated receptor gamma) and C/EBP-α (CCAAT/enhancer-binding protein alpha). In 3T3-L1 preadipocytes induced to differentiate, MMSC treatment (10-100 mM) produces a concentration-dependent suppression of both transcription factors. Quantitative analyses reveal 40-75% reductions in PPAR-γ protein expression and 35-70% decreases in C/EBP-α levels compared to untreated differentiated controls [2] [3] [7]. This suppression occurs early in adipogenesis, disrupting the reciprocal amplification loop where PPAR-γ and C/EBP-α mutually sustain each other's expression. Crucially, research using PPAR-γ-null fibroblasts demonstrates that C/EBP-α cannot initiate adipogenesis without PPAR-γ, confirming PPAR-γ's position as the obligatory master regulator [9]. MMSC simultaneously downregulates several PPAR-γ target genes essential for adipocyte function:
The molecular mechanism involves AMPK-mediated phosphorylation of PPAR-γ at Ser¹¹², which modulates its transcriptional activity and protein stability. Additionally, MMSC suppresses C/EBP-β – the initial trigger of the adipogenic cascade – during the clonal expansion phase, thereby preventing downstream induction of PPAR-γ and C/EBP-α. Glycerol-3-phosphate dehydrogenase (G3PDH) activity, a terminal marker of adipocyte differentiation, decreases by 60-90% with MMSC treatment, confirming functional inhibition of adipogenesis beyond transcriptional effects [2] [7] [8].
Table 3: MMSC Effects on Adipogenic Transcription Machinery
Adipogenic Factor | Function in Adipogenesis | MMSC-Induced Change | Concentration Dependence |
---|---|---|---|
PPAR-γ | Master regulator, induces lipid storage genes | ↓ Protein: 40-75% ↓ mRNA: 50-80% | Dose-responsive (10-100 mM); IC₅₀ ~60 mM |
C/EBP-α | Maturation factor, maintains PPARγ expression | ↓ Protein: 35-70% ↓ mRNA: 45-75% | Gradual reduction from 50-100 mM |
C/EBP-β | Initial trigger, induces PPARγ/C/EBPα | ↓ Expression during clonal expansion | Significant at ≥50 mM |
ADD-1/SREBP-1c | Lipogenic transcription factor | ↓ mRNA: 50-80% | Concentration-dependent from 10 mM |
G3PDH | Terminal differentiation enzyme | ↓ Activity: 60-90% | Strong correlation with MMSC dose |
MMSC exhibits direct and indirect antioxidant properties that contribute to its cytoprotective effects. Structurally, the sulfonium group in MMSC can undergo demethylation reactions, generating dimethyl sulfide and methionine, while simultaneously neutralizing oxidizing species. This direct ROS scavenging capacity is particularly effective against hydroxyl radicals (•OH) and hypochlorous acid (HOCl) [8] [10]. In hepatic models, MMSC reduces lipid peroxidation by 40-65% as measured by thiobarbituric acid reactive substances (TBARS), demonstrating membrane-protective effects [8]. MMSC also enhances cellular antioxidant reserves through multiple mechanisms:
The antioxidant capacity of MMSC shows tissue-specific variations, with pronounced effects in hepatocytes and adipocytes. In high-fat-diet models, MMSC administration decreases protein carbonylation (a marker of oxidative protein damage) by 35-60% and reduces 8-hydroxy-2'-deoxyguanosine (8-OHdG) DNA lesions by 25-50% [4] [8]. These effects are partially mediated through MMSC's metabolic actions – by enhancing AMPK activity, MMSC activates FOXO3a transcription factors that upregulate manganese superoxide dismutase (MnSOD) and catalase expression. Additionally, MMSC's methyl-donor function maintains cellular SAMe levels, supporting glutathione synthesis and methylation-mediated inactivation of pro-oxidant enzymes [8] [10].
Table 4: Antioxidant Mechanisms of MMSC
Antioxidant Mechanism | Molecular Targets/Pathways | Functional Outcomes |
---|---|---|
Direct Radical Scavenging | Neutralizes •OH, HOCl, peroxynitrite | Reduces lipid peroxidation (40-65% ↓ TBARS) |
Glutathione System Support | Precursor for cysteine; maintains SAMe levels | ↑ Hepatic GSH (25-50%); enhanced detoxification capacity |
Nrf2 Pathway Activation | Induces ARE-driven genes (GST, NQO1, HO-1) | Elevated antioxidant enzyme activity |
Mitochondrial Protection | Reduces superoxide leakage from ETC | Preserves membrane potential; prevents mPTP opening |
Metal Chelation | Binds redox-active Fe²⁺/Cu²⁺ ions | Inhibits Fenton reaction-driven •OH generation |
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